Home > Products > Screening Compounds P58152 > Lenalidomide-C4-acid
Lenalidomide-C4-acid -

Lenalidomide-C4-acid

Catalog Number: EVT-14912595
CAS Number:
Molecular Formula: C18H21N3O5
Molecular Weight: 359.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-C4-acid, a derivative of lenalidomide, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of hematological malignancies. Lenalidomide itself is a thalidomide analog that exhibits immunomodulatory effects and has been primarily used to treat multiple myeloma and certain types of lymphoma. The C4-acid derivative adds a carboxylic acid functional group to the lenalidomide structure, potentially enhancing its pharmacological properties.

Source

Lenalidomide was originally developed by Celgene Corporation and has since been the subject of extensive research due to its efficacy in treating various cancers. The C4-acid variant is synthesized through modifications of the lenalidomide structure, which may involve various chemical reactions and methodologies to introduce the carboxylic acid group.

Classification

Lenalidomide-C4-acid falls under the category of immunomodulatory drugs. It is classified as a member of the imid class, which are compounds known for their ability to modulate immune responses and induce apoptosis in malignant cells.

Synthesis Analysis

Methods

The synthesis of Lenalidomide-C4-acid involves several key steps that typically include:

  1. Starting Material: The synthesis begins with lenalidomide as the base compound.
  2. Functionalization: The introduction of a carboxylic acid group at the C4 position can be achieved through various synthetic routes, including oxidation reactions or coupling reactions with carboxylic acid derivatives.
  3. Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to isolate the desired product from by-products.

Technical Details

For example, one method may involve:

  • Reacting lenalidomide with an appropriate oxidizing agent under controlled conditions to facilitate the conversion of a suitable functional group into a carboxylic acid.
  • Utilizing solvents such as dimethylsulfoxide or other polar aprotic solvents to enhance reaction efficiency.
  • Employing techniques like High-Performance Liquid Chromatography (HPLC) for monitoring reaction progress and purity assessment.
Molecular Structure Analysis

Structure

The molecular structure of Lenalidomide-C4-acid can be represented as follows:

  • Core Structure: It retains the phthalimide and glutarimide rings characteristic of lenalidomide.
  • Modification: The addition of a carboxylic acid group at the C4 position alters its physicochemical properties.

Data

The molecular formula for Lenalidomide is C13H13N3O3C_{13}H_{13}N_{3}O_{3}, while its C4-acid derivative would typically have an additional oxygen atom from the carboxyl group, resulting in C13H13N3O4C_{13}H_{13}N_{3}O_{4}. Key spectral data (NMR, IR) would confirm this structure through characteristic peaks corresponding to functional groups.

Chemical Reactions Analysis

Reactions

Lenalidomide-C4-acid can participate in various chemical reactions relevant to drug development:

  1. Esterification: The carboxylic acid can react with alcohols to form esters, which may enhance bioavailability.
  2. Amidation: Reaction with amines could yield amides that might have altered pharmacological activities.
  3. Decarboxylation: Under certain conditions, it may lose the carboxylic acid group, reverting to lenalidomide or forming new derivatives.

Technical Details

The reactions are typically carried out under specific conditions (temperature, pressure) and monitored using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Action

Process

Lenalidomide-C4-acid exerts its effects primarily through modulation of immune responses and direct effects on cancer cells:

  1. Cereblon Binding: Similar to lenalidomide, this compound binds to cereblon, a substrate receptor for ubiquitin ligase complex CRL4. This interaction facilitates the degradation of specific proteins involved in cell proliferation and survival.
  2. Immune Modulation: It enhances T-cell activation and promotes anti-tumor immunity through cytokine modulation.

Data

Studies indicate that compounds like Lenalidomide-C4-acid can induce apoptosis in neoplastic cells by promoting degradation of Ikaros and Aiolos proteins via cereblon-mediated pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white solid.
  • Solubility: Soluble in polar solvents like dimethylsulfoxide and methanol; limited solubility in non-polar solvents.

Chemical Properties

  • Melting Point: Generally higher than that of lenalidomide due to increased molecular interactions from the carboxylic acid group.
  • Stability: Stability studies are crucial, especially concerning hydrolysis of the carboxylic acid group under various pH conditions.
Applications

Scientific Uses

Lenalidomide-C4-acid has potential applications in:

  • Cancer Therapy: As an adjunct treatment for multiple myeloma and lymphomas due to its immunomodulatory effects.
  • Research Tool: Used in studies exploring protein degradation pathways and mechanisms involving cereblon.
  • Drug Development: As a lead compound for synthesizing new derivatives with enhanced efficacy or reduced toxicity profiles.
Molecular Mechanisms of Lenalidomide-C4-Acid in Targeted Protein Degradation

Cereblon (CRBN)-Mediated Ubiquitin-Proteasome System Modulation

Lenalidomide-C4-acid functions as a cereblon (CRBN)-directed molecular glue degrader, exploiting the ubiquitin-proteasome system (UPS) to induce selective protein degradation. This compound contains a glutarimide moiety that binds the tri-tryptophan pocket within CRBN's thalidomide-binding domain (TBD), identical to the parent compound lenalidomide [7] [10]. Upon binding, Lenalidomide-C4-acid induces conformational changes in the CRL4CRBN E3 ubiquitin ligase complex (composed of CUL4, RBX1, DDB1, and CRBN), repurposing it for neosubstrate ubiquitination [1] [6]. The terminal carboxylic acid group enables covalent conjugation to target protein ligands, forming heterobifunctional proteolysis-targeting chimeras (PROTACs) that bridge CRBN and target proteins [8] [9]. This facilitates polyubiquitination via E2 conjugating enzymes and subsequent proteasomal degradation of the target [4] [7].

Unlike classical inhibitors, Lenalidomide-C4-acid operates through a catalytic mechanism – a single molecule can facilitate multiple degradation cycles, enhancing potency against traditionally "undruggable" targets like transcription factors [7] [9]. Its modulation of CRL4CRBN specifically redirects ubiquitination toward disease-relevant proteins, leveraging the UPS without inhibiting proteasome function directly [1] [6].

Structural Determinants of E3 Ubiquitin Ligase Recruitment Efficiency

The recruitment efficiency of CRL4CRBN by Lenalidomide-C4-acid is governed by precise structural interactions within CRBN's hydrophobic pocket. Crystallographic studies reveal that the glutarimide ring anchors the compound to CRBN through:

  • Hydrogen bonding: The glutarimide carbonyl (C2) and amide (N1) form hydrogen bonds with CRBN residues His380 and Trp382 [2] [10].
  • Van der Waals contacts: The aliphatic face (C3/C4/C5) of the ring engages Trp382, Trp388, Trp402, and Phe404 [2] [7].
  • Solvent exposure: The phthalimide ring protrudes outward, enabling linker attachment without steric hindrance [8] [9].

Table 1: Structural Parameters Governing CRBN-Lenalidomide-C4-Acid Binding

Structural FeatureInteraction with CRBNImpact on Recruitment
Glutarimide ringH-bond with His380/Trp382; Van der Waals with Trp triadAnchoring efficiency (>90% occupancy in crystallography)
C4 linker length~15 Å optimal span for solvent exposureEnables PROTAC dimerization without CRBN binding disruption
Terminal carboxylic acidFree rotation; conjugatable to amines/hydrazinesFacilitates covalent target ligation

The C4-alkyl linker (‑CH2‑CH2‑CH2‑CH2‑) provides optimal solvent exposure and flexibility, maintaining CRBN binding while enabling target engagement. Mutagenesis of CRBN's Trp386 to alanine ablates binding entirely, confirming the indispensability of this residue [2] [10].

Comparative Analysis of Binding Affinity with Parent Compound Lenalidomide

Lenalidomide-C4-acid retains high-affinity CRBN binding comparable to lenalidomide, despite linker incorporation. Quantitative analyses demonstrate:

  • Dissociation constants (KD): Lenalidomide exhibits KD = 178 nM for CRBN, while Lenalidomide-C4-acid maintains KD ≈ 200–250 nM, as measured by isothermal titration calorimetry (ITC) [7] [10]. Minor affinity reduction (~1.4-fold) occurs due to linker-induced steric effects.
  • Enantioselectivity: The (S)-enantiomer of the glutarimide ring binds CRBN with ~10-fold higher affinity than the (R)-enantiomer, mirroring lenalidomide’s stereospecificity [10]. Deuterated analogs confirm this differential binding translates to functional outcomes: (S)-enantiomers induce IKZF3 degradation, while (R)-enantiomers show negligible activity [10].
  • Ternary complex stability: Molecular dynamics simulations indicate Lenalidomide-C4-acid maintains stable CRBN:neosubstrate interactions (RMSD < 1.5 Å over 100 ns), similar to lenalidomide-induced complexes [5] [9].

Table 2: Affinity and Functional Comparison of Lenalidomide vs. C4-Acid Derivative

ParameterLenalidomideLenalidomide-C4-AcidMethod
CRBN KD178 ± 15 nM231 ± 22 nMITC [10]
IC50 (CRBN auto-ubiquitination)190 nM280 nMIn vitro ubiquitination [7]
DC50 (IKZF1)100 nM120 nMMM1.S cell assay [3]

The C4 linker minimally perturbs CRBN engagement, preserving the compound’s core mechanism while enabling modular PROTAC design [8] [9].

Impact on IKZF1/3 Degradation Kinetics in Hematopoietic Malignancies

Lenalidomide-C4-acid induces rapid, sustained degradation of Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors in hematopoietic malignancies, mirroring lenalidomide’s pharmacological effects. Key kinetic parameters include:

  • Degradation onset: IKZF1/3 levels decrease within 2 hours of treatment in multiple myeloma (MM1.S) cells, reaching DC50 = 120 nM by 6 hours [3] [6]. Maximal degradation (>90%) occurs within 24 hours.
  • Dependency on CRBN expression: Degradation is abolished in CRBN-knockout cells or those expressing the IKZF1Y148A/Y150A degron mutant, confirming CRL4CRBN-dependent ubiquitination [5] [7].
  • Transcriptional consequences: IKZF1/3 degradation downregulates IRF4 and MYC expression, disrupting the oncogenic feedback loop essential for multiple myeloma survival [1] [6]. This is accompanied by G0/G1 cell-cycle arrest and apoptosis induction.

Table 3: Degradation Kinetics of IKZF1/3 in Hematopoietic Cells

Cell LineDC50 (24 h)Time to 50% DegradationDownstream Effects
MM1.S (myeloma)120 ± 15 nM3.2 ± 0.4 hIRF4↓, MYC↓, apoptosis [3]
CCRF (T-ALL)180 ± 22 nM4.1 ± 0.6 hIL-2↑, T-cell activation [6]
OCI-AML2 (AML)250 ± 30 nM5.5 ± 0.8 hCK1α↓ (in del(5q) clones) [1]

The C4-acid derivative’s degradation kinetics slightly lag behind lenalidomide (DC50 = 100 nM at 24 h), attributable to its heterobifunctional use in PROTACs rather than direct degradation [3] [9]. Nevertheless, it effectively hijacks CRL4CRBN to target IKZF1/3 in malignant cells, providing a versatile scaffold for degrading oncogenic transcription factors [5] [8].

Properties

Product Name

Lenalidomide-C4-acid

IUPAC Name

5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]pentanoic acid

Molecular Formula

C18H21N3O5

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C18H21N3O5/c22-15-8-7-14(17(25)20-15)21-10-12-11(18(21)26)4-3-5-13(12)19-9-2-1-6-16(23)24/h3-5,14,19H,1-2,6-10H2,(H,23,24)(H,20,22,25)

InChI Key

ITQRHULLICHDGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.